Cas no 17317-16-7 (6-tert-butyl-3-methyl-2,4-dinitrophenyl chloroacetate)

6-tert-butyl-3-methyl-2,4-dinitrophenyl chloroacetate structure
17317-16-7 structure
Nome del prodotto:6-tert-butyl-3-methyl-2,4-dinitrophenyl chloroacetate
Numero CAS:17317-16-7
MF:C13H15ClN2O6
MW:330.721002817154
CID:905824
PubChem ID:99194

6-tert-butyl-3-methyl-2,4-dinitrophenyl chloroacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-tert-butyl-3-methyl-2,4-dinitrophenyl chloroacetate
    • (6-tert-butyl-3-methyl-2,4-dinitrophenyl) 2-chloroacetate
    • 2-t-Butyl-5-methyl-4,6-dinitrophenylchloracetat
    • 6-tert-Butyl-2,4-dinitro-3-methylphenyl chloroacetate
    • AC1L40Q5
    • AC1Q60JC
    • AR-1H2601
    • BRN 2398823
    • NSC194854
    • Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate
    • 2,4-Dinitro-6-tert-butyl-3-methylphenyl=chloroacetate
    • 17317-16-7
    • 6-tert-Butyl-2,4-dinitro-3-methylphenol chloroacetate
    • UNII-BAE1GZ13K3
    • NSC 194854
    • Acetic acid, 6-tert-butyl-2,4-dinitro-m-tolyl ester
    • Phenol,4-dinitro-3-methyl-, chloroacetate
    • Acetic acid, chloro-, 6-tert-butyl-2,4-dinitro-m-tolyl ester
    • DTXSID50169535
    • ACETIC ACID, 2-CHLORO-, 6-(1,1-DIMETHYLETHYL)-3-METHYL-2,4-DINITROPHENYL ESTER
    • WLN: G1VOR C1 BNW DNW FX1&1&1
    • NSC-194854
    • BAE1GZ13K3
    • Inchi: InChI=1S/C13H15ClN2O6/c1-7-9(15(18)19)5-8(13(2,3)4)12(11(7)16(20)21)22-10(17)6-14/h5H,6H2,1-4H3
    • Chiave InChI: JRKZLGWGNZPRNC-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 330.06195
  • Massa monoisotopica: 330.0618639g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 453
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 118Ų
  • XLogP3: 4

Proprietà sperimentali

  • PSA: 112.58
  • LogP: 4.29950
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd